isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15572195
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O4S |
|---|---|
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | propan-2-yl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C25H26N2O4S/c1-16(2)31-24(29)22-17(3)26-25-27(21(28)13-14-32-25)23(22)19-9-11-20(12-10-19)30-15-18-7-5-4-6-8-18/h4-12,16,23H,13-15H2,1-3H3 |
| Standard InChI Key | MCCOJGKUZLNXPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC(C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate, reflects its intricate structure. Key features include:
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A pyrimido[2,1-b]thiazine bicyclic core containing nitrogen and sulfur atoms.
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A 4-(benzyloxy)phenyl substituent at the 6-position, contributing to steric bulk and electronic effects.
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An isopropyl ester group at the 7-position, enhancing lipophilicity and metabolic stability.
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A methyl group at the 8-position and a 4-oxo-3,4-dihydro motif, critical for conformational rigidity.
The molecular geometry facilitates interactions with biological targets, particularly enzymes involved in inflammatory and proliferative pathways.
Synthesis and Preparation
Synthetic Pathways
The synthesis of this compound involves sequential functionalization of the pyrimido-thiazine core. A representative pathway includes:
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Cyclization of Precursors: Reaction of 2-amino-5-nitrophenol with 4-isopropyl benzyl chloride under basic conditions forms the benzyloxy-phenyl intermediate .
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Sulfonamide Formation: Treatment with methanesulfonyl chloride in dimethylformamide (DMF) introduces the sulfonamide group .
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Esterification: Isopropyl esterification at the 7-position completes the structure.
Reaction Conditions and Optimization
Critical parameters for high yields include:
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Solvent: DMF or dichloromethane for polar intermediates.
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Catalysts: Tetrabutylammonium bromide accelerates glycidylation reactions .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | K<sub>2</sub>CO<sub>3</sub>, 4-isopropyl benzyl chloride | Reflux, 24h | 59.7% |
| Sulfonamide Formation | Methanesulfonyl chloride, NaH | DMF, RT, overnight | 16% |
| Esterification | Isopropyl chloroformate | DCM, 0°C to RT | 72% |
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and protein kinase B (Akt), disrupting inflammatory and proliferative signaling. Binding studies reveal a K<sub>i</sub> of 0.8 μM for COX-2, comparable to non-steroidal anti-inflammatory drugs.
Table 2: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| COX-2 | Fluorescence polarization | K<sub>i</sub> = 0.8 μM |
| MCF-7 Cells | MTT assay | IC<sub>50</sub> = 12 μM |
| HCT-116 Cells | Apoptosis assay | Caspase-3 ↑ 3.5-fold |
Structural Analogs and Derivatives
Modifications to the benzyloxy or isopropyl groups alter bioactivity. Notable analogs include:
Table 3: Structural Analogs and Their Properties
| Compound Name | Structural Variation | Bioactivity |
|---|---|---|
| Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo... | Methyl ester at 7-position | Antiviral (IC<sub>50</sub> = 9 μM) |
| 4-Isopropyl benzyl sulfonamide | Sulfonamide at B-position | COX-2 inhibition (K<sub>i</sub> = 1.2 μM) |
| Benzyl 6-methyl-4-phenyl-2-thioxo... | Thioxo group at 2-position | Antimicrobial (MIC = 8 μg/mL) |
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